![molecular formula C20H13BrN4O3S B2990050 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine CAS No. 1111260-34-4](/img/structure/B2990050.png)
3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a sulfanyl group, and a 3-bromophenyl group attached to a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3-benzodioxol-5-yl and 1,2,4-oxadiazol-5-yl groups are heterocyclic compounds, which means they contain atoms of at least two different elements in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s challenging to provide detailed information about this compound’s properties .Scientific Research Applications
Pharmaceuticals
Pyridazine derivatives have been used as selective inhibitors of enzymes such as cGMP phosphodiesterase (PDE), aldose reductase, and have applications in preventing retinopathy, neuropathy, and cataract formation in diabetes .
Optical Materials
Some pyridazine derivatives are considered for their application in optical materials due to their chemical properties .
Catalysis
Pyridazine rings with various substituents have been used as ligands in catalysis .
Biological Activities
Pyridazinones exhibit a variety of biological activities including antidiabetic, anticancer, anti-AIDS, cardiovascular, anti-inflammatory, anticonvulsant, cerebroprotective, analgesic, antidepressant, antiasthmatic, anti-HIV1, antimicrobial, and insecticidal properties .
Molecular Recognition and Drug Discovery
The pyridazine heterocycle has been utilized in molecular recognition and drug discovery due to its ability to form non-bonded interactions with other molecules .
Agriculture
Pyridazine cores are used in agriculture as growth factors for plants and herbicides .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have anticancer activity, potentially targeting proteins involved in cell division such as tubulin .
Mode of Action
These compounds may interact with their targets by binding to specific sites, disrupting normal function. For example, if the target is tubulin, the compound could inhibit its polymerization, disrupting the formation of the mitotic spindle and preventing cell division .
Biochemical Pathways
The disruption of tubulin function would affect the cell cycle, specifically the mitosis phase. This could lead to cell cycle arrest, preventing the cancer cells from dividing and proliferating .
Result of Action
The ultimate effect of such compounds would be the inhibition of cancer cell proliferation. By disrupting the cell cycle, the compound could induce cell death (apoptosis), reducing the number of cancer cells .
Safety and Hazards
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O3S/c21-14-3-1-2-12(8-14)15-5-7-19(24-23-15)29-10-18-22-20(25-28-18)13-4-6-16-17(9-13)27-11-26-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMKYHIXLMWBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine |
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